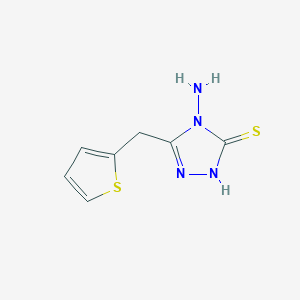

![molecular formula C34H22O4 B3038667 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde CAS No. 883835-33-4](/img/structure/B3038667.png)

4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

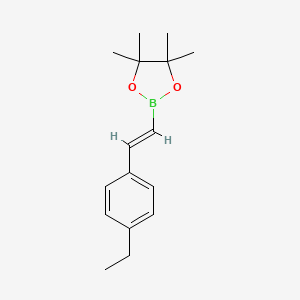

“4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is a complex organic compound . It has a molecular formula of C34H22O4 . This compound contains a total of 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, 1,2,4,5-Tetrakis-(4-formylphenyl)benzene, a related compound, is used to synthesize substituted covalent organic frameworks (COFs) through condensation reactions . Another compound, 4,4’‘,4’‘’'-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde], undergoes condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework .

Molecular Structure Analysis

The molecular structure of “4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is complex, with a total of 60 atoms, including 22 Hydrogen atoms, 34 Carbon atoms, and 4 Oxygen atoms . It also contains 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .

Scientific Research Applications

- Application: It’s used in the construction of a highly conjugated two-dimensional covalent organic framework (TFPB-PyTTA-COF), which exhibits an excellent iodine uptake value of up to 5.6 g/g .

- Method: The COF is constructed by alternating 4,4’,4’‘,4’‘’-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) as the nodes and 1,2,4,5-tetrakis(4-formylphenyl)benzene as the bridging linker units .

- Results: This COF has high chemical and physical stability and its iodine uptake value is superior to most reported COF-based adsorbents for the adsorption of iodine .

- Application: It’s used in the construction of COF-TPE-TPB-B, which exhibits photocatalytic hydrogen evolution (PHE) activity .

- Method: The COF is obtained via a [4 + 2] pathway with unreacted dangling formyl groups from the monomers TFPB and 1,1,2,2-tetra(4-aminophenyl)ethylene (TPE-NH2) .

- Results: The COF shows improved hydrophilicity and better charge separation and transportation, which enhances its PHE activity .

- Application: It’s used in the construction of a thiol-decorated covalent organic framework (SH-COF-2), which shows enhanced electrochemical performance .

- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .

- Results: The COF has a high surface area of 227 m2/g and shows a capacitance of 118 mF cm−2 and a capacitance retention >95% after 1000 cycles .

Iodine Uptake

Photocatalytic Hydrogen Evolution (PHE)

High-Performance Supercapacitors

- Application: This compound is used as a formyl functional ligand linker for COFs in the application of heterogeneous catalysis .

- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .

- Results: The COF shows enhanced electrochemical performance with a capacitance of 118 mF cm−2 and a capacitance retention >95% after 1000 cycles .

- Application: It’s used to synthesize substituted covalent organic frameworks (COFs), which have emerged as a novel class of crystalline organic polymers with inherent porosity and structural periodicity .

- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .

- Results: Owing to the tunable structures and high porosity, COFs have gained great interest and shown promising applications in molecule storage and separation .

- Application: It’s used to synthesize substituted covalent organic frameworks (COFs), which have shown promising applications in optoelectronics .

- Method: The COF is constructed by the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (DABDT) and 1,2,4,5-tetrakis(4-formylphenyl)benzene .

- Results: The COF has shown promising applications in optoelectronics due to its tunable structures and high porosity .

Heterogeneous Catalysis

Molecule Storage and Separation

Optoelectronics

properties

IUPAC Name |

4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERQSUZHFINIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

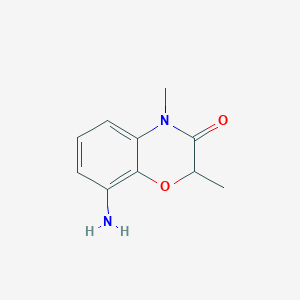

![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

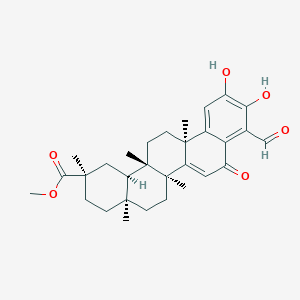

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B3038593.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B3038597.png)

![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)

![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)

![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)

![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)